Comparative Potency and Efficacy Against Primary Patient-Derived AML Cells
KS99 demonstrates superior potency in inducing apoptosis in primary human AML cells compared to the clinical BTK inhibitor ibrutinib and standard-of-care cytarabine (Ara-C) [1]. In a comparative ex vivo analysis of primary patient samples, KS99 achieved efficacy at significantly lower micromolar concentrations [1].
| Evidence Dimension | Ex vivo apoptosis induction in primary human AML cells |
|---|---|
| Target Compound Data | KS99 at a concentration of 0.3-1 µM |
| Comparator Or Baseline | Cytarabine (Ara-C) at 5 µM; Ibrutinib at 10 µM |
| Quantified Difference | KS99 at 0.3-1 µM is approximately 5-16.7x more potent than ibrutinib (10 µM) and 5-16.7x more potent than Ara-C (5 µM) in achieving equivalent levels of apoptosis. |
| Conditions | Primary human AML cells from patient samples (n=21 for KS99, n=13 for Ara-C, n=9 for ibrutinib), 48-hour treatment, Annexin V positivity measured by flow cytometry. |
Why This Matters
For researchers developing targeted therapies, this data indicates that KS99 can achieve desired on-target biological effects at substantially lower concentrations than two clinically relevant comparators, potentially improving therapeutic windows and reducing off-target toxicity in subsequent in vivo applications.
- [1] Annageldiyev, C., et al. (2020). The novel Isatin analog KS99 targets stemness markers in acute myeloid leukemia. Haematologica, 105(3), 687-696, E-Figure 2A. View Source
